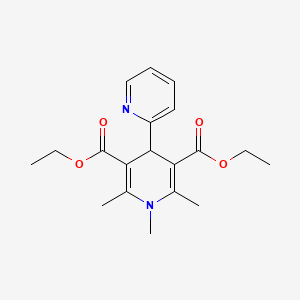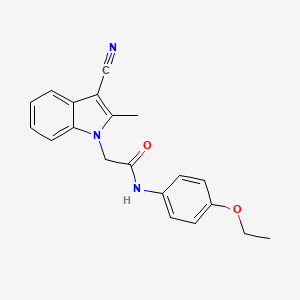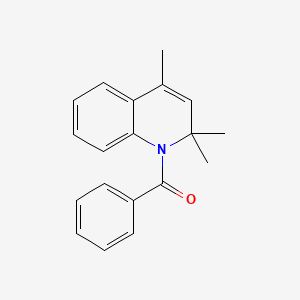
diethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate, also known as Dihydrexidine (DHX), is a potent dopamine receptor agonist. It has been researched extensively due to its potential therapeutic benefits in treating Parkinson's disease and other neurological disorders. DHX is a member of the dihydroxyphenyl-containing compounds that have been shown to be effective in treating Parkinson's disease.
Scientific Research Applications
Polymerization Catalyst
Diethylbis(2,2′-bipyridine)Fe/MAO serves as a highly active catalyst for the polymerization of 1,3-dienes. It facilitates the formation of polymers from various substances, creating polymers with different structures depending on the temperature of the reaction. This catalyst's application is crucial in developing amorphous or crystalline polymers at different temperatures, showcasing its versatility in polymer synthesis (Bazzini, Giarrusso, & Porri, 2002).
Flow Chemistry and Self-Assembly Dynamics
The compound 5-Diethylboryl-2,3'-bipyridine, synthesized using a flow microreactor, exhibits unique self-assembly behavior in solution. Its dynamic formation of cyclic trimers and tetramers in various solvents demonstrates its potential in the study of molecular self-assembly and its response to different environmental conditions. This compound's synthesis and behavior provide insights into the applications of flow chemistry in creating complex molecular structures (Wakabayashi et al., 2022).
Synthetic Routes in Heterocyclic Chemistry
In heterocyclic chemistry, this compound's derivatives, like Ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, are synthesized through a one-step reaction from related diethyl dicarboxylates. These synthetic pathways open up possibilities for creating various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemicals (Balogh, Hermecz, Simon, & Pusztay, 2009).
Cardioactivity and Molecular Structure
The derivatives of this compound, such as diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydro-1,4-dihydropyridine-3,5- dicarboxylate, have been studied for their cardioactive properties and molecular structure. Their potential as vasodilators in pharmacological applications highlights the importance of structural analysis in developing new medicinal compounds (McKenna et al., 1988).
Organometallic Networks and Optoelectronics
The incorporation of 2,2‘-bipyridine moieties in the synthesis of conjugated polymers leads to the creation of metallo-supramolecular networks with interesting optoelectronic properties. These networks, formed through ligand-exchange reactions, demonstrate the compound's application in the development of materials with unique electronic characteristics, relevant for various technological applications (Kokil, Yao, & Weder, 2005).
Mechanism of Action
Diethyl 1’,2’,6’-trimethyl-1’,4’-dihydro-2,4’-bipyridine-3’,5’-dicarboxylate inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe2+ to protoporphyrin IX to create heme B . Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver .
Safety and Hazards
Diethyl 1’,2’,6’-trimethyl-1’,4’-dihydro-2,4’-bipyridine-3’,5’-dicarboxylate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Properties
IUPAC Name |
diethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-20-14/h8-11,17H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVIDBBACGACBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide](/img/structure/B5576355.png)
![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)
![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)



![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

